molecular formula C13H23NO3 B12939956 tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12939956
M. Wt: 241.33 g/mol
InChI Key: PHYDCZDUNXAWAN-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a 7-azaspiro[3.5]nonane core substituted with a tert-butyl carboxylate group at the 7-position and a hydroxyl group at the 5-position. Spirocyclic compounds of this class are critical intermediates in pharmaceutical synthesis, particularly for their conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 9-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-7-13(5-4-6-13)10(15)9-14/h10,15H,4-9H2,1-3H3

InChI Key

PHYDCZDUNXAWAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC2)C(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or sodium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction of the ester group to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted spiro compounds.

Scientific Research Applications

tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow it to fit into unique binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Functional Group Variations in 7-Azaspiro[3.5]nonane Derivatives

The following table summarizes key analogs of tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, highlighting substituent variations and their impacts:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2-oxo C₁₃H₂₁NO₃ 239 Precursor for drug intermediates; 97% purity
tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate 2-hydroxy C₁₃H₂₃NO₃ 241.33 Increased polarity; potential for H-bonding
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate 2-hydroxymethyl C₁₄H₂₅NO₃ 255.36 Enhanced solubility; synthetic intermediate
tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate 2-bromo C₁₃H₂₂BrNO₂ 298.18 Halogenated intermediate for cross-coupling
tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate 2-amino C₁₃H₂₄N₂O₂ 240.3 Amine functionality for peptide coupling
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate 1-hydroxy C₁₃H₂₃NO₃ 241.33 Stereochemical complexity; drug discovery

Key Observations :

  • Substituent Position : Hydroxyl groups at different positions (e.g., 1-, 2-, or 5-) alter electronic distribution and steric effects, impacting reactivity and binding affinity. For example, the 2-hydroxy analog (MW 241.33) exhibits higher polarity than the 2-oxo derivative (MW 239) .
  • Functional Group Effects: Bromine substituents (e.g., 2-bromo) enhance utility in cross-coupling reactions, while amino groups (e.g., 2-amino) facilitate peptide synthesis .

Biological Activity

Tert-butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, a compound with the CAS number 240401-28-9, belongs to a class of azaspiro compounds that have garnered interest for their potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H23NO3
  • Molecular Weight : 241.33 g/mol
  • Structural Features : The compound features a spirocyclic structure that is characteristic of many biologically active molecules.

Pharmacological Profile

Research indicates that compounds within the azaspiro class, including this compound, exhibit various pharmacological activities:

  • GPR119 Agonism :
    • A related compound in the azaspiro series has been identified as a potent agonist for GPR119, a receptor implicated in glucose homeostasis and insulin secretion. This suggests potential utility in treating metabolic disorders such as diabetes .
  • Glucose Lowering Effects :
    • In animal models, particularly Sprague-Dawley rats, certain derivatives have demonstrated favorable glucose-lowering effects. These findings point towards the potential of this compound in diabetes management .
  • Cytotoxicity and Antitumor Activity :
    • Preliminary studies suggest that azaspiro compounds may possess cytotoxic properties against specific cancer cell lines. Further research is needed to establish the extent of this activity and the underlying mechanisms involved.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, based on related compounds:

  • GPR119 Activation : The activation of GPR119 may enhance insulin secretion and reduce glucagon levels, contributing to improved glycemic control.
  • Cellular Signaling Pathways : It is hypothesized that these compounds may influence various signaling pathways involved in cell proliferation and apoptosis.

Study 1: GPR119 Agonists in Diabetic Models

In a study evaluating the pharmacokinetics and pharmacodynamics of several GPR119 agonists, one compound showed significant reductions in blood glucose levels in diabetic rats. The study highlighted the potential for azaspiro derivatives to act as therapeutic agents for diabetes management .

Study 2: Anticancer Activity

A preliminary screening of azaspiro compounds against cancer cell lines indicated that some derivatives exhibited selective cytotoxicity. Further studies are required to elucidate the mechanisms behind this activity and to evaluate their efficacy in vivo.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GPR119 AgonismPotent activation leading to increased insulin secretion
Glucose LoweringSignificant reductions in blood glucose levels in diabetic models
CytotoxicitySelective cytotoxic effects against cancer cell lines
PropertyValue
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
CAS Number240401-28-9

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